

# T-474 (KT-474): A Technical Whitepaper on Preliminary Efficacy Studies

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## Compound of Interest

Compound Name: T-474

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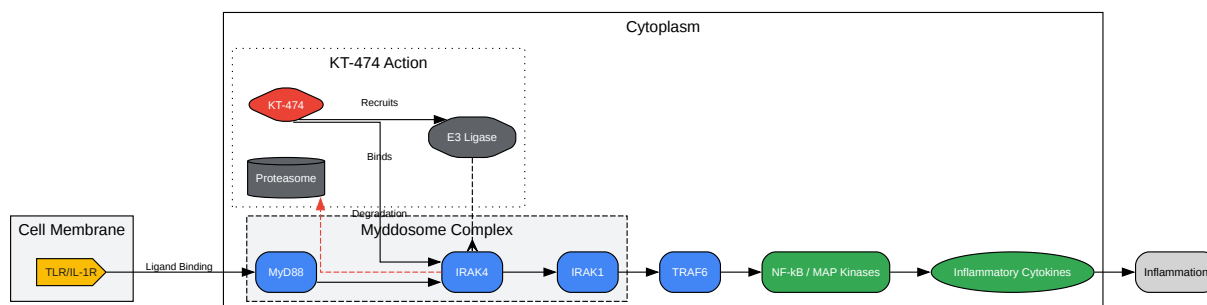
This document provides an in-depth technical overview of the preliminary efficacy studies for **T-474**, now more commonly known as **KT-474**. The core of this guide focuses on the quantitative data from initial clinical trials, detailed experimental methodologies, and the underlying biological pathways.

## Core Mechanism of Action

**KT-474** is a first-in-class, orally bioavailable, heterobifunctional degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] By inducing the degradation of IRAK4, **KT-474** effectively abolishes both the kinase and scaffolding functions of the protein.[3] This dual action provides a more comprehensive blockade of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways compared to traditional kinase inhibitors.[3] The degradation of IRAK4 disrupts the formation of the Myddosome complex, a critical step in the inflammatory signaling cascade that leads to the activation of NF- $\kappa$ B and MAP kinases.

## Signaling Pathway

The following diagram illustrates the IRAK4-mediated signaling pathway and the mechanism of action for **KT-474**.



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**Caption:** IRAK4 Signaling Pathway and KT-474 Mechanism of Action.

## Preliminary Efficacy Data: Phase 1 Clinical Trial

A Phase 1 clinical trial (NCT04772885) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of KT-474 in healthy volunteers and patients with hidradenitis suppurativa (HS) and atopic dermatitis (AD).<sup>[2][4][5]</sup>

## IRAK4 Degradation

The study demonstrated robust, dose-dependent degradation of IRAK4 in peripheral blood mononuclear cells (PBMCs).

Cohort	Dose	Mean IRAK4 Reduction
Single Ascending Dose (SAD)	600-1600 mg	≥93% <sup>[4][5]</sup>
Multiple Ascending Dose (MAD)	50-200 mg (14 days)	≥95% <sup>[4][5]</sup>

In patients with HS and AD, daily dosing for 28 days resulted in similar levels of IRAK4 degradation in the blood.[4][5] Furthermore, **KT-474** normalized the levels of IRAK4 in skin lesions, where it was found to be overexpressed compared to healthy individuals.[4][5]

## Anti-Inflammatory Activity

**KT-474** demonstrated potent anti-inflammatory effects, as measured by the inhibition of ex vivo cytokine production and changes in inflammatory biomarkers.

Disease	Cytokine Inhibition
Hidradenitis Suppurativa (HS)	Up to 84%
Atopic Dermatitis (AD)	Up to 98%

Data from ex vivo cytokine stimulation assays.

Reductions in disease-relevant inflammatory biomarkers were observed in both the blood and skin of patients with HS and AD, which correlated with improvements in skin lesions and symptoms.[4][5]

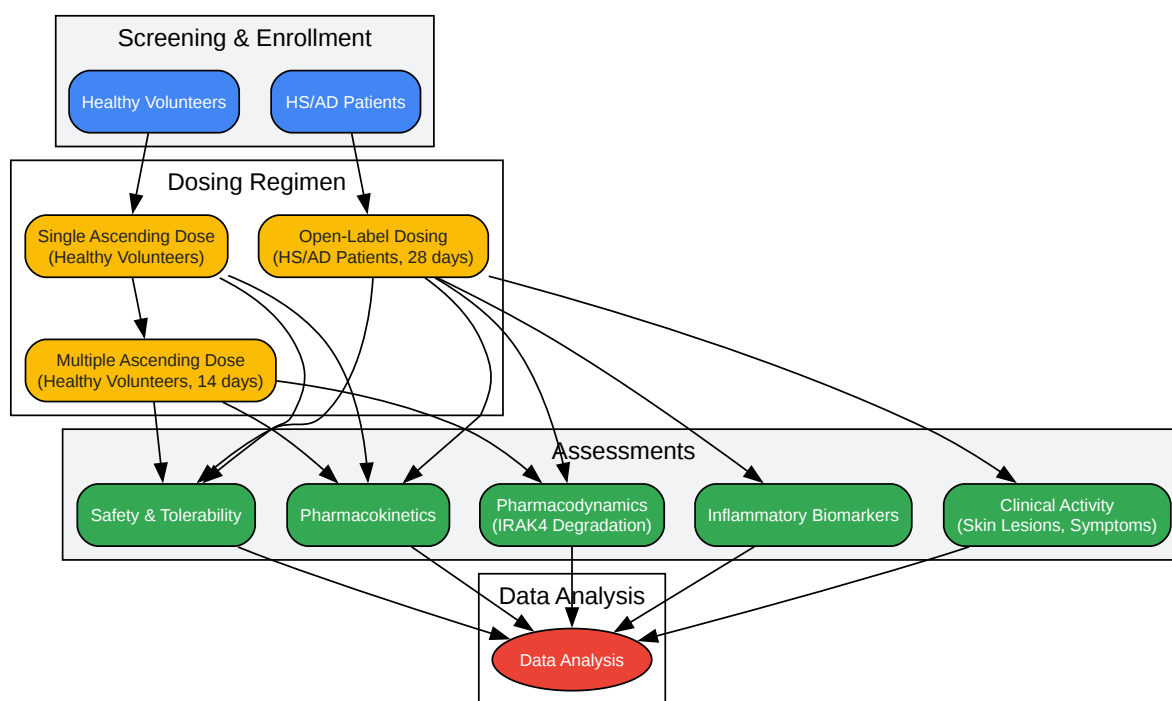
## Experimental Protocols

### Phase 1 Clinical Trial Design

The Phase 1 study was a randomized, double-blind, placebo-controlled trial with single and multiple ascending dose cohorts in healthy volunteers, followed by an open-label cohort in patients with moderate to severe HS or AD.[2][4][5]

- Healthy Volunteers (SAD & MAD):
  - Single doses ranging from 25 mg to 1600 mg were administered.
  - Multiple daily doses ranging from 50 mg to 200 mg were administered for 14 days.
- Patients with HS and AD:
  - Received daily oral doses for 28 days.

The following diagram outlines the general workflow of the Phase 1 clinical trial.



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**Caption:** General Workflow of the KT-474 Phase 1 Clinical Trial.

## Pharmacodynamic Assessments

- **IRAK4 Protein Levels:** Measured in PBMCs and skin biopsies using methods such as western blotting or mass spectrometry.
- **Ex Vivo Cytokine Stimulation:** Whole blood or isolated PBMCs were stimulated with TLR agonists (e.g., LPS, R848) to induce cytokine production. Cytokine levels (e.g., IL-6, TNF- $\alpha$ ,

IL-1 $\beta$ ) were quantified by enzyme-linked immunosorbent assay (ELISA) or other immunoassays.

## Summary and Future Directions

The preliminary efficacy studies of **KT-474** have demonstrated its potential as a potent and selective degrader of IRAK4. The Phase 1 clinical trial provided proof-of-concept for this novel therapeutic modality in inflammatory diseases by showing robust target engagement and downstream anti-inflammatory effects, which were associated with clinical improvements in patients with hidradenitis suppurativa and atopic dermatitis. The safety and tolerability profile of **KT-474** in these initial studies was also favorable.[3]

Based on these promising results, **KT-474** has advanced into Phase 2 clinical trials to further evaluate its efficacy and safety in larger patient populations with HS and AD.[6] These ongoing studies will provide more definitive evidence of the clinical utility of IRAK4 degradation as a therapeutic strategy for a range of immune-mediated inflammatory diseases.

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